Product packaging for 5-Bromoisoquinolin-6-amine(Cat. No.:CAS No. 566943-98-4)

5-Bromoisoquinolin-6-amine

Cat. No.: B1437311
CAS No.: 566943-98-4
M. Wt: 223.07 g/mol
InChI Key: JDEBLBVBKMBILY-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Chemical Sciences

The isoquinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in the chemical sciences. numberanalytics.com This framework is not merely a synthetic curiosity but is a "privileged scaffold" frequently found in a vast array of biologically active compounds. nih.govrsc.orgnih.gov Its prevalence is particularly notable in natural products, especially in a large and diverse group of plant-derived compounds known as isoquinoline alkaloids. numberanalytics.comajrconline.orgnih.gov

For centuries, compounds containing the isoquinoline core have been utilized in traditional medicine. numberanalytics.com Modern medicinal chemistry continues to recognize their importance, as these scaffolds are embedded in numerous pharmaceuticals with a wide range of therapeutic applications. nih.gov Isoquinoline derivatives have been developed as anticancer, antimicrobial, analgesic, and neuroprotective agents, among others. numberanalytics.comajrconline.orgnih.gov The structural diversity and inherent pharmacological properties of the isoquinoline framework make it a significant target for organic synthesis and a cornerstone in the development of new therapeutic agents. nih.govrsc.org The ability of the isoquinoline ring system to be diversely functionalized allows chemists to fine-tune the biological activity of the resulting molecules. nih.gov

Research Context of Brominated Isoquinolines

The introduction of a bromine atom onto the isoquinoline scaffold, creating brominated isoquinolines, is a key strategy in synthetic chemistry. Halogenated isoquinolines are highly valuable as versatile synthetic intermediates. acs.org The carbon-bromine bond serves as a reactive handle for a variety of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. acs.orgorgsyn.orgrsc.org This allows for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at specific positions on the isoquinoline ring. acs.org

The position of the bromine atom is crucial, as it dictates the regioselectivity of subsequent reactions. Electrophilic bromination of isoquinoline itself often leads to a mixture of isomers, but specific methods have been developed to achieve regioselective bromination, for instance at the C5 position. orgsyn.orgthieme-connect.com The resulting bromoisoquinolines, such as 5-bromoisoquinoline (B27571), are important building blocks for pharmacologically active compounds. orgsyn.org For example, 5-bromoisoquinoline has been used in a metalation reaction to produce 6-aminoisoquinoline, a compound that is otherwise difficult to access. orgsyn.org The presence of both a bromo and an amino group, as in 5-Bromoisoquinolin-6-amine, offers multiple points for chemical modification, making it a particularly useful intermediate for creating diverse libraries of isoquinoline derivatives for further research and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1437311 5-Bromoisoquinolin-6-amine CAS No. 566943-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEBLBVBKMBILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658128
Record name 5-Bromoisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566943-98-4
Record name 5-Bromoisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Bromination Approaches for Isoquinoline (B145761) Derivatives

The introduction of a bromine atom at the C-5 position of the isoquinoline nucleus is a critical first step. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is highly dependent on the reaction conditions and the nature of the brominating agent.

Regioselective Bromination Techniques

The direct bromination of isoquinoline can lead to a mixture of isomers. However, high regioselectivity for the 5-position can be achieved by performing the reaction in a strong acid. thieme-connect.comresearchgate.net For instance, reacting isoquinoline with a brominating agent in concentrated sulfuric acid (H₂SO₄) preferentially yields 5-bromoisoquinoline (B27571). thieme-connect.comresearchgate.netgoogle.com The protonation of the isoquinoline nitrogen in the strong acid deactivates the pyridine (B92270) ring towards electrophilic attack, thereby directing the substitution to the benzene (B151609) ring, primarily at the 5- and 8-positions. shahucollegelatur.org.inarsdcollege.ac.in Fine-tuning the reaction conditions, such as temperature, can further enhance the selectivity for the 5-position. thieme-connect.comresearchgate.netgoogle.comorgsyn.org

Another approach involves the use of a "swamping catalyst" like aluminum chloride (AlCl₃). researchgate.netresearchgate.net The formation of an isoquinoline-AlCl₃ complex directs the bromination to the 5- and subsequently the 8-positions. researchgate.netresearchgate.net

Influence of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction parameters significantly impacts the yield and selectivity of the 5-bromination of isoquinoline.

Brominating AgentAcid/CatalystTemperatureKey ObservationsReference
N-Bromosuccinimide (NBS)Concentrated H₂SO₄-20°C to -15°CHigh regioselectivity for the 5-position. Careful temperature control is crucial to minimize the formation of the 8-bromo isomer. thieme-connect.comresearchgate.netgoogle.comorgsyn.org
N,N'-Dibromoisocyanuric acid (DBI)Trifluoromethanesulfonic acid (CF₃SO₃H)Not specifiedHighly regioselective monobromination to give 5-bromoisoquinoline. thieme-connect.comresearchgate.net
Bromine (Br₂)Aluminum chloride (AlCl₃)75°CYields 5-bromoisoquinoline, but can lead to mixtures and requires high temperatures. google.comgoogle.com

This table is based on available research data and is not exhaustive.

Studies have shown that the reactivity and selectivity of brominating agents can be ranked, with DBI often showing greater reactivity and selectivity than NBS. google.com The reaction temperature is a critical parameter; for the NBS/H₂SO₄ system, maintaining a temperature below -15°C is essential for high 5-selectivity. google.comorgsyn.orggoogle.com

Amination Reactions in Isoquinoline Synthesis

Once 5-bromoisoquinoline is obtained, the subsequent introduction of an amino group at the 6-position is necessary to form the target compound, 5-Bromoisoquinolin-6-amine. This transformation is typically achieved through amination reactions, which can be broadly categorized into nucleophilic amination and palladium-catalyzed methods.

Nucleophilic Amination of Bromoisoquinoline Precursors

Direct nucleophilic aromatic substitution (SNAr) of a bromine atom on the isoquinoline ring with an amine source is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of activating groups, such as a nitro group, can facilitate this reaction. For instance, the amination of 6-bromo-isoquinoline-5,8-dione with various amines proceeds via a nucleophilic mechanism. niscpr.res.in In some cases, amination can occur at other positions, such as the C-1 position of isoquinoline using potassium amide in liquid ammonia. iust.ac.iracs.org

Palladium-Catalyzed Amination (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. acs.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including bromoisoquinolines, under relatively mild conditions. acs.orgacs.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. acs.orgacs.org

A variety of palladium precursors, ligands, and bases can be employed, and the optimal combination is often substrate-dependent. acs.orgorganic-synthesis.com For the amination of bromoisoquinolines, catalyst systems such as Pd(dba)₂ with BINAP as the ligand and cesium carbonate (Cs₂CO₃) as the base have been used effectively. acs.orgacs.org

Optimization of Amination Protocols

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters.

Key Optimization Parameters for Buchwald-Hartwig Amination:

ParameterInfluence on the ReactionExampleReference
Catalyst/Ligand The choice of palladium source and phosphine (B1218219) ligand is crucial for catalytic activity and stability. Bulky, electron-rich ligands often enhance the rate of reductive elimination.Pd(OAc)₂/BINAP, Pd(dba)₂/BINAP acs.orgorganic-synthesis.comacs.org
Base The base is required to deprotonate the amine, forming the active nucleophile. The strength and nature of the base can influence the reaction rate and prevent side reactions.Cs₂CO₃, KOtBu acs.orgnih.gov
Solvent The solvent can affect the solubility of the reactants and the stability of the catalytic species.Toluene, THF acs.orgorganic-synthesis.com
Temperature The reaction is typically heated to facilitate the catalytic cycle.110-115 °C acs.org
Stoichiometry The ratio of the amine and base relative to the aryl halide can impact the yield and minimize the formation of byproducts.Not specified acs.org

This table provides a general overview of optimization parameters.

For instance, in the kilogram-scale synthesis of a pharmaceutical intermediate derived from 6-bromoisoquinoline-1-carbonitrile, a systematic screening of catalysts, ligands, and bases was performed. acs.orgacs.org The optimized conditions utilized Pd(dba)₂ with BINAP and Cs₂CO₃ in THF, resulting in an 80% yield on a 2.5 kg scale. acs.orgacs.org The development of more robust and active catalyst systems, such as those based on biaryl dialkylphosphine ligands, has further expanded the scope and efficiency of these amination reactions. nih.gov

Multi-Step Synthesis Pathways Involving this compound

This compound serves as a critical intermediate in the multi-step synthesis of various compounds, most notably protein kinase inhibitors. google.com Its bifunctional nature allows for a stepwise elaboration of the molecular scaffold. A common synthetic route involves the initial derivatization of the amine, followed by a subsequent cross-coupling reaction at the bromine-substituted position.

A representative example is the synthesis of advanced kinase inhibitors. In this pathway, the synthesis begins with the acylation of the 6-amino group of this compound. For instance, it can be reacted with a reagent like isobutyryl chloride to form an amide intermediate, N-(5-bromoisoquinolin-6-yl)isobutyramide. This initial step serves to protect the amine or to introduce a key structural motif for biological activity.

The resulting bromo-amide intermediate then undergoes a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This second step attaches a new substituent, often a (hetero)aryl group, at the C5 position by replacing the bromine atom. This sequence allows for the systematic and controlled construction of complex isoquinoline derivatives that are investigated for their potential as therapeutic agents. google.comnih.gov

Derivatization of this compound

The derivatization of this compound can be strategically directed at either the amine or the halogen, providing a rich platform for generating diverse chemical entities.

The 6-amino group of this compound is readily derivatized through standard amine chemistry, most commonly via acylation to form amides. This transformation is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The base, such as triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid byproduct.

For example, the synthesis of N-(5-bromoisoquinolin-6-yl)isobutyramide is accomplished by treating this compound with isobutyryl chloride. This reaction introduces an isobutyramido group, which can be a key pharmacophore in kinase inhibitors. google.com The conditions for such reactions are generally mild and proceed with high efficiency.

Table 1: Example of Amine Derivatization

Starting Material Reagent Product Conditions

The bromine atom at the C5 position is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose. researchgate.net This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. nih.govnih.gov

This strategy allows for the formation of a new carbon-carbon bond, linking the isoquinoline core to various aryl or heteroaryl moieties. The choice of catalyst (e.g., a palladium(0) species with appropriate phosphine ligands), base (e.g., sodium carbonate, potassium phosphate), and solvent system is crucial for achieving high yields and reaction efficiency. google.com For instance, reacting N-(5-bromoisoquinolin-6-yl)isobutyramide with an arylboronic acid under Suzuki-Miyaura conditions yields a 5-aryl-6-isobutyramidoisoquinoline derivative.

Table 2: Example of Halogen-Based Derivatization via Suzuki-Miyaura Coupling

Starting Material Coupling Partner Catalyst Base Solvent Product Example

The structural elucidation of the synthesized derivatives relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most definitive methods.

¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound derivatives. nih.gov In ¹H NMR spectra, the successful derivatization of the amine group is confirmed by the appearance of new signals corresponding to the added acyl group (e.g., the methine and methyl protons of the isobutyryl group) and a downfield shift of the adjacent aromatic protons. psu.edu

Following a Suzuki-Miyaura coupling, the disappearance of the characteristic downfield signal of the proton ortho to the bromine atom (H-4) and the appearance of new aromatic signals from the coupled aryl group confirm the successful C-C bond formation. The chemical shifts and coupling patterns of the isoquinoline ring protons provide unambiguous evidence of the substitution pattern. For example, in N-(5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-6-yl)isobutyramide, the pyrazole (B372694) and N-methyl proton signals would be clearly visible in the ¹H NMR spectrum.

Table 3: Illustrative ¹H NMR Data for a Derivative

Compound Key Proton Signals (δ, ppm) Solvent

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the molecular formula of the product. rsc.org

For instance, upon acylation of this compound with isobutyryl chloride, the mass spectrum would show a molecular ion peak corresponding to the mass of N-(5-bromoisoquinolin-6-yl)isobutyramide (C₁₃H₁₃BrN₂O). Subsequent Suzuki coupling with a pyrazolylboronic acid would result in a new molecular ion peak corresponding to the increased mass of the final product, N-(5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-6-yl)isobutyramide (C₁₇H₁₈N₄O), confirming the successful substitution of the bromine atom. acs.orgresearchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
N-(5-bromoisoquinolin-6-yl)isobutyramide
N-(5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-6-yl)isobutyramide
Isobutyryl chloride
1-methyl-1H-pyrazol-4-ylboronic acid
Triethylamine
Pyridine
Dichloromethane (DCM)
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Sodium Carbonate

Spectroscopic Characterization of Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. While a publicly available, experimentally recorded spectrum for this specific compound is not readily found in the cited literature, the expected characteristic absorption bands can be predicted based on its structural features: a primary aromatic amine, a substituted isoquinoline ring system, and a carbon-bromine bond.

The primary amine (-NH₂) group is expected to show two distinct absorption bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. ontosight.aiorgchemboulder.comlibretexts.org These bands are typically weaker and sharper than the broad O-H stretching bands found in alcohols. libretexts.org Furthermore, the N-H bending vibration (scissoring) for a primary amine is anticipated to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band resulting from N-H wagging may also be observed between 910-665 cm⁻¹. orgchemboulder.com

The aromatic isoquinoline core gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. pressbooks.pub The carbon-carbon stretching vibrations within the aromatic ring (C=C) usually produce multiple bands in the 1600-1400 cm⁻¹ region. pressbooks.pub The C=N stretching vibration of the isoquinoline ring is also expected in this vicinity.

The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com The presence of the bromine atom gives rise to a C-Br stretching vibration, which is expected at lower wavenumbers, generally in the fingerprint region below 1000 cm⁻¹, though its identification can be complex.

The region of the spectrum between 1400 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region. utdallas.edu This area contains a complex pattern of overlapping signals from various bending and stretching vibrations that are unique to the molecule as a whole, serving as a molecular "fingerprint".

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Aromatic Amine3500 - 3300 (two bands)Medium
C-H StretchAromatic Ring3100 - 3000Medium to Weak
N-H BendPrimary Amine1650 - 1580Medium
C=C StretchAromatic Ring1600 - 1400Medium to Weak
C-N StretchAromatic Amine1335 - 1250Strong
N-H WagPrimary Amine910 - 665Strong, Broad
C-Br StretchBromo-AromaticBelow 1000Medium to Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within its aromatic isoquinoline ring system. chemrxiv.orgijprajournal.com

The core isoquinoline structure is a chromophore, a part of a molecule responsible for its color. ijprajournal.com The introduction of substituents onto this ring system can modify the absorption maxima (λ_max) and molar absorptivity. The amino group (-NH₂) acts as a potent auxochrome, a group that, when attached to a chromophore, alters the λ_max and the intensity of the absorption. Typically, an amino group causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the donation of its lone pair of electrons into the aromatic π-system, which extends the conjugation.

Conversely, the bromo substituent (-Br) generally has a less pronounced effect but can also contribute to a slight bathochromic shift. Studies on related substituted isoquinolines and quinolines have shown multiple absorption bands in the UV region. For instance, computational studies on 6-aminoquinoline (B144246) predicted absorption maxima between 327 nm and 340 nm depending on the solvent. researchgate.net Experimental work on other 5-substituted isoquinolines also identified multiple absorption maxima. researchgate.net

Therefore, it is anticipated that the UV-Vis spectrum of this compound, when measured in a non-absorbing solvent like ethanol (B145695) or hexane (B92381), would display several strong absorption bands characteristic of a highly conjugated aromatic system. msu.edu The electronic transitions would likely occur in the UV-A (315-400 nm) and UV-B (280-315 nm) regions.

The expected electronic transitions and their approximate absorption regions are summarized in the table below.

Transition TypeChromophoreExpected Absorption Region (λ_max)
π → π*Substituted Isoquinoline Ring280 - 400 nm

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for modifying aromatic rings. nih.govbyjus.commasterorganicchemistry.com In the context of 5-Bromoisoquinolin-6-amine, these reactions are influenced by the electronic properties of both the amino and bromo substituents.

Amine Reactivity and Regioselectivity

The amino group at the C-6 position of the isoquinoline (B145761) ring is a key site for functionalization. vulcanchem.com As a nucleophile, the lone pair of electrons on the nitrogen atom can participate in various reactions. nowgonggirlscollege.co.inchemistryguru.com.sgchemguide.co.uk The reactivity of this amine can be modulated by the reaction conditions and the nature of the electrophile.

The regioselectivity of reactions involving the amine group is crucial for synthesizing specific isomers. The position of the amino group on the isoquinoline ring directs the outcome of electrophilic attack. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. nowgonggirlscollege.co.in However, in the case of this compound, the interplay between the directing effects of the amino group and the existing bromo substituent, as well as the nitrogen atom within the isoquinoline ring system, can lead to complex regiochemical outcomes. nih.govresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), can help rationalize the observed regioselectivity by analyzing the electronic properties and non-covalent interactions of the molecule. researchgate.net

Role of the Bromine Substituent in Reaction Pathways

The bromine atom at the C-5 position serves as a versatile handle for various transformations. It can act as a leaving group in nucleophilic aromatic substitution reactions, although this is generally less facile on an unactivated aromatic ring. byjus.comchemguide.co.uk The presence of the electron-donating amino group at the adjacent C-6 position can influence the reactivity of the C-Br bond.

More significantly, the bromine atom is an excellent participant in transition-metal-catalyzed cross-coupling reactions, which provide a powerful means of forming new carbon-carbon and carbon-heteroatom bonds. orgsyn.orgrsc.org The position of the bromine atom can also influence the regioselectivity of subsequent reactions on the isoquinoline ring. For instance, in some isoquinoline systems, a 6-bromo substituent is sterically more accessible for palladium-catalyzed couplings compared to a 5-bromo isomer.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. rsc.org this compound is an ideal substrate for these reactions, with the bromine atom serving as the key reactive site.

Suzuki–Miyaura Coupling (SMC) Strategies

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govresearchgate.netresearchgate.netuwindsor.ca In the case of this compound, the bromine atom can be readily coupled with a variety of aryl- or vinylboronic acids or their esters.

This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, in the presence of a phosphine (B1218219) ligand and a base. nih.govsnnu.edu.cn The choice of ligand is often critical for achieving high yields and good functional group tolerance. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) species to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the active palladium(0) catalyst. uwindsor.ca

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

CatalystLigandBaseSolventTemperatureYield (%)Reference
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol (B145695)/WaterReflux75-90
Pd₂(dba)₃1 K₃PO₄Dioxane80 °C74-91 nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/Water100 °CHigh rsc.org

Note: This table provides a general overview of conditions used for Suzuki-Miyaura coupling of bromo-heterocycles and may not be specific to this compound.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom in this compound can participate in a variety of other important transition metal-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. acs.orgsci-hub.catorganic-chemistry.orgresearchgate.net This reaction is particularly useful for introducing diverse amino functionalities. The general mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired arylamine. sci-hub.cat A range of phosphine ligands have been developed to facilitate this transformation with a broad substrate scope. researchgate.netnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org The reaction is generally carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org This method is valuable for synthesizing alkynyl-substituted isoquinolines, which can be further functionalized.

Heck Reaction: While not explicitly detailed for this specific compound in the provided context, the Heck reaction is another important palladium-catalyzed method for forming carbon-carbon bonds by coupling the aryl bromide with an alkene.

Table 2: Overview of Other Cross-Coupling Reactions

ReactionCatalyst SystemReactantBond Formed
Buchwald-Hartwig AminationPd(dba)₂ / XantphosPrimary/Secondary AmineC-N
Sonogashira CouplingPd(PPh₃)₄ / CuITerminal AlkyneC-C (alkynyl)

Note: This table provides a general overview and specific conditions may vary.

Intramolecular Cyclization Processes

The strategic placement of reactive functional groups on the this compound scaffold can enable intramolecular cyclization reactions, leading to the formation of novel fused-ring systems. vulcanchem.comlibretexts.orgnih.gov For example, if a suitable reactive partner is introduced, either via modification of the amino group or through a cross-coupling reaction at the bromine position, subsequent cyclization can occur.

The nature of the cyclization (e.g., exo or endo) and the size of the newly formed ring are governed by factors such as the length and flexibility of the tether connecting the reacting moieties, as well as the reaction conditions. libretexts.org These intramolecular processes are powerful strategies for building molecular complexity in a single step and have been employed in the synthesis of various heterocyclic compounds. For instance, intramolecular annulation of related 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been used to synthesize 3-aminoisoquinolines. rsc.org

Ring Transformations and Rearrangement Mechanisms

While literature specifically detailing ring transformations and rearrangements of this compound is not abundant, the reactivity of closely related bromo-amino-isoquinoline scaffolds provides significant insight into potential transformation pathways. One of the most relevant types of ring transformation is the construction of new fused ring systems, a key strategy in the synthesis of complex polycyclic heteroaromatics.

A notable example is the Cadogan cyclization, a powerful method for synthesizing N-heterocycles through deoxygenative cyclization. niscpr.res.in This reaction typically involves the reduction of a nitro group to a transient nitrene intermediate, which then undergoes intramolecular cyclization. niscpr.res.inresearchgate.net Although the starting material is not this compound, a study on the synthesis of indazolo[3,2-a]isoquinolin-6-amines from 1-bromoisoquinolin-3-amine (B82021) derivatives illustrates a highly relevant ring-forming mechanism. core.ac.uk

In this synthetic sequence, a Suzuki coupling is first performed to introduce an o-nitrophenyl group onto the isoquinoline core. The resulting 1-(2-nitrophenyl)isoquinolinamine is then subjected to reductive cyclization using a phosphite (B83602) reagent. core.ac.uk The mechanism proceeds through the formation of a reactive electrophilic nitrene intermediate, generated from the o-nitro group. core.ac.uk This nitrene rapidly attacks the nucleophilic nitrogen atom of the isoquinoline ring, leading to the formation of a new five-membered ring and yielding the tetracyclic indazolo[3,2-a]isoquinoline system. core.ac.uk The reaction is often carried out under thermal or microwave conditions. core.ac.uknih.gov

This transformation highlights a plausible pathway for expanding the heterocyclic framework of bromo-amino-isoquinolines. The generation of a reactive intermediate like a nitrene ortho to the isoquinoline ring system enables the formation of new C-N bonds and the construction of fused polycyclic structures.

Chemo- and Regioselectivity in Complex Syntheses

The distinct electronic environment and steric factors of this compound and its isomers govern the chemo- and regioselectivity of its reactions. The bromine atom at C5 serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the amino group at C6 modulates the reactivity of the aromatic ring and can also participate in reactions. The selective functionalization at one site without affecting the other is a key challenge and a testament to the precise control achievable in modern organic synthesis.

A prime example of this selectivity is observed in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. wikipedia.org Research on the synthesis of carbazoles via a tandem [3+2] heteroannulation strategy demonstrates the high degree of chemo- and regioselectivity that can be achieved using 6-bromoisoquinoline (B29742) as a substrate. acs.orgchemrxiv.orgresearchgate.net In this process, the first step is a Pd(0)-catalyzed Buchwald-Hartwig amination, which selectively couples an aniline (B41778) derivative with the bromoisoquinoline. acs.org

The reaction shows excellent regioselectivity, with the C-N bond forming exclusively at the carbon atom bearing the bromine substituent (C6 in the case of 6-bromoisoquinoline). acs.org The choice of ligand and base is critical for achieving high yields and selectivity. An extensive screening identified DavePhos as the optimal ligand and potassium phosphate (B84403) (K₃PO₄) as the base for this transformation, leading to the desired secondary aniline product in high yield. researchgate.net

Table 1: Regioselective Buchwald-Hartwig Amination of 6-Bromoisoquinoline with Various Anilines acs.org
Aniline SubstrateProductYield (%)
4-Methoxy-2-chloroanilineN-(2-Chloro-4-methoxyphenyl)isoquinolin-6-amine87
2-Chloro-4-nitroanilineN-(2-Chloro-4-nitrophenyl)isoquinolin-6-amine56
2-Chloro-5-fluoroanilineN-(2-Chloro-5-fluorophenyl)isoquinolin-6-amine74

Following the initial C-N coupling, a second, mechanistically distinct C-H activation step occurs. This Pd(II)-catalyzed C-arylation step is also highly regioselective. For the synthesis of tetracyclic carbazoles, there are two potential C-H activation sites on the isoquinoline ring. It was surmised that the more nucleophilic C5 position would be the preferred site for C-H bond activation. researchgate.net However, the study found that the C-H activation is regioselective for the C7 position of the 6-bromoisoquinoline substrate, highlighting the complex interplay of electronic and steric factors that control the reaction's outcome. acs.org

These findings demonstrate that the reactivity of the bromo-amino-isoquinoline scaffold can be precisely controlled through the careful selection of catalysts, ligands, and reaction conditions, enabling the selective synthesis of complex molecular architectures. acs.orgresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

5-Bromoisoquinolin-6-amine as a Core Scaffold for Bioactive Molecules

The this compound framework serves as a foundational scaffold for the construction of a diverse library of bioactive compounds. The presence of the amino group at the 6-position and the bromine atom at the 5-position provides two distinct points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. The isoquinoline (B145761) nitrogen atom can also be functionalized, further expanding the possibilities for derivatization.

Medicinal chemists utilize this scaffold to synthesize compounds that can interact with various biological targets, including enzymes, receptors, and nucleic acids. The rigid isoquinoline core provides a defined orientation for the appended functional groups, which is critical for achieving high-affinity binding to the target protein.

Design and Synthesis of Novel Isoquinoline Derivatives for Therapeutic Targets

The design of novel therapeutic agents based on the this compound scaffold often involves computational modeling and structure-based drug design approaches. By understanding the three-dimensional structure of the target protein, chemists can design molecules that fit precisely into the active site, leading to potent and selective inhibition.

The synthesis of these derivatives typically begins with the functionalization of the amino group or the displacement of the bromine atom. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. The bromine atom can be replaced through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or other carbon-based fragments.

Table 1: Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Functional Group Modified Resulting Structure
Acylation Acyl chloride, pyridine (B92270) 6-amino group 6-amidoisoquinoline
Suzuki Coupling Arylboronic acid, Pd catalyst, base 5-bromo group 5-arylisoquinolin-6-amine

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. By systematically altering the substituents at various positions and evaluating the resulting compounds in biological assays, researchers can identify key structural features required for potency and selectivity.

For example, SAR studies on a series of this compound derivatives might explore the effects of:

Substituents on the 6-amino group: The size, electronics, and hydrogen bonding capacity of the substituent can significantly impact target binding.

Modifications at the 5-position: Replacing the bromine atom with different groups can influence lipophilicity, steric interactions, and potential halogen bonding with the target.

These studies provide valuable insights that guide the design of next-generation compounds with improved therapeutic profiles.

Targeted Approaches for Specific Biological Activities

The versatility of the this compound scaffold has been exploited to develop compounds with specific biological activities, including anti-cancer, anti-parasitic, and neurological applications.

Anti-cancer Agents

In the field of oncology, isoquinoline derivatives have shown promise as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. For instance, derivatives have been designed to target kinases involved in signaling pathways critical for tumor survival and progression.

Table 2: Examples of this compound Derivatives as Potential Anti-cancer Agents

Derivative Target Kinase (Hypothetical) Key Structural Features
N-(5-bromo-isoquinolin-6-yl)-benzamide EGFR Introduction of an aryl amide at the 6-position

Anti-parasitic Compounds

The development of new anti-parasitic agents is a global health priority. The isoquinoline core is found in several natural anti-parasitic alkaloids, and synthetic derivatives based on the this compound scaffold are being explored for their potential to treat diseases such as malaria and leishmaniasis. The design of these compounds often focuses on disrupting essential biochemical pathways in the parasite that are distinct from those in the human host to ensure selectivity and minimize toxicity.

Neurological Disease Research (e.g., Tau PET Tracers)

In the realm of neurological disorders, particularly Alzheimer's disease, there is a significant need for diagnostic tools to visualize the pathological hallmarks of the disease in the living brain. One such hallmark is the accumulation of aggregated tau protein in the form of neurofibrillary tangles (NFTs). Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize these tangles using radiolabeled tracer molecules.

The this compound scaffold has been identified as a promising starting point for the development of Tau PET tracers. The properties of this scaffold, including its ability to cross the blood-brain barrier and its potential for high-affinity binding to tau aggregates, make it an attractive candidate for modification. The bromine atom can be replaced with a fluorine-18 radioisotope, a commonly used positron emitter for PET imaging.

Table 3: Key Properties of an Ideal Tau PET Tracer Derived from this compound

Property Desired Characteristic Rationale
Binding Affinity High affinity (nanomolar range) and selectivity for tau aggregates over Aβ plaques Ensures a clear and specific signal from tau pathology.
Blood-Brain Barrier Penetration Good brain uptake and rapid washout from non-target areas Allows for high-contrast imaging of tau deposits.
Metabolic Stability Minimal formation of brain-penetrant radiometabolites Prevents confounding signals from metabolites.

| Pharmacokinetics | Appropriate kinetics for PET imaging window | Enables optimal signal-to-noise ratio during the scan. |

The development of novel Tau PET tracers based on the this compound scaffold is an active area of research, with the goal of providing better tools for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of new therapeutic interventions.

Antimicrobial Activities

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, the broader class of halogenated and aminated quinolines and isoquinolines has demonstrated significant potential as antimicrobial agents. The introduction of a bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The amino group, on the other hand, can be crucial for interacting with biological targets within the microorganism.

Furthermore, chalcones derived from dihydropyrrolo[2,1-a]isoquinoline have been synthesized and evaluated for their antimicrobial activities. nih.gov Certain derivatives displayed potent activity against E. coli, B. mycoides, and C. albicans, with some compounds exhibiting low MIC values. nih.gov This highlights the importance of the isoquinoline core in designing novel antimicrobial agents. The functional groups attached to the core structure have a significant influence on the antimicrobial activity. mdpi.com For instance, the position and number of hydroxyl groups on flavonoid structures, which share some structural similarities with the aromatic and heterocyclic nature of isoquinolines, are crucial for their antimicrobial action. mdpi.com

Based on these findings from related structures, it can be postulated that this compound could serve as a valuable scaffold for the development of new antimicrobial drugs. Further research involving the synthesis and screening of derivatives of this compound is warranted to explore its full potential in this area.

Enzyme Inhibition Studies

For example, quinoline-based derivatives have been studied as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov The study revealed that the presence of electron-withdrawing groups, such as halogens, on the quinoline ring can enhance the inhibitory potency. nih.gov This suggests that the bromine atom in this compound could contribute favorably to its enzyme inhibitory activity. The general structure-activity relationship (SAR) indicated that the nature and position of substituents on the aryl part of the molecule dramatically impact the α-glucosidase inhibition. nih.gov

Moreover, the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE) by various inhibitors is a key strategy in the treatment of neurological disorders. nih.gov Many drugs targeting these enzymes incorporate heterocyclic scaffolds. The principles of enzyme inhibition, including the determination of IC50 values and the mode of inhibition, are critical in the development of such therapeutic agents. nih.gov

The optimization of 6-substituted isoquinolin-1-amine derivatives as Rho-kinase (ROCK) inhibitors further underscores the importance of the isoquinoline scaffold in enzyme-targeted drug design. nih.gov In this study, modifications to the aminoisoquinoline core led to the development of potent and selective ROCK inhibitors with good in vivo efficacy. nih.gov This highlights the tunability of the isoquinoline scaffold for achieving desired inhibitory profiles against specific enzymes.

Given the established role of the isoquinoline core in enzyme inhibition, this compound represents a promising starting point for the design and synthesis of novel enzyme inhibitors for various therapeutic targets.

Pharmacophore Elucidation and Lead Optimization

The process of lead optimization in drug discovery involves iterative modifications of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com The this compound structure contains key features that are amenable to such optimization strategies. The bromine atom can serve as a handle for various chemical transformations, while the amino group can be modified to modulate the compound's interaction with its biological target.

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of lead optimization, where systematic structural modifications are made to understand their impact on biological activity. patsnap.com For the this compound scaffold, SAR studies could involve:

Modification of the amino group: Acylation, alkylation, or incorporation into heterocyclic rings to explore the steric and electronic requirements for optimal activity.

Substitution at other positions: Introducing various functional groups on the isoquinoline ring to probe for additional binding interactions.

Replacement of the bromine atom: Investigating the effect of other halogens or functional groups at the 5-position.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the lead optimization process by predicting the binding affinity and activity of designed analogs. patsnap.com

A study on the optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors provides a relevant example of lead optimization involving an aminoisoquinoline scaffold. nih.gov The researchers successfully improved the potency and pharmacokinetic profile of their lead compounds by modifying the substituents on the isoquinoline ring. nih.gov This demonstrates the potential of the isoquinoline framework in generating drug candidates with desirable properties.

The table below illustrates potential optimization strategies for this compound based on common medicinal chemistry techniques.

Modification Site Potential Modifications Rationale
6-Amino GroupAcylation, Sulfonylation, Reductive AminationTo explore hydrogen bonding interactions and modulate basicity.
5-Bromo AtomSuzuki, Stille, or Sonogashira couplingTo introduce diverse aryl, heteroaryl, or alkynyl groups and explore new binding pockets.
Isoquinoline NitrogenN-alkylation, N-oxidationTo alter solubility, metabolic stability, and target engagement.
Other Ring PositionsElectrophilic or nucleophilic aromatic substitutionTo fine-tune electronic properties and steric bulk.

Emerging Roles in Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. The unique structural features of this compound make it a potential candidate for the development of chemical biology tools.

The isoquinoline scaffold is known to be a part of many pharmacologically active compounds. orgsyn.org The presence of a bromine atom allows for the facile introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. This could enable the development of molecular probes to visualize and study the localization and dynamics of specific biological targets in living cells.

Furthermore, the amino group can be used as a point of attachment for linkers to create bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or targeted drug delivery systems. The versatility of the aromatic amine functional group in chemical synthesis opens up numerous possibilities for creating sophisticated chemical biology tools. orgsyn.org

While there are no specific reports on the use of this compound in chemical biology to date, the inherent properties of its scaffold, combined with the reactivity of its functional groups, suggest a promising future in this interdisciplinary field. Further research could explore its potential as a fluorescent sensor, a photoaffinity label, or a building block for combinatorial libraries aimed at discovering new bioactive molecules.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a wealth of information, including optimized geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 5-Bromoisoquinolin-6-amine.

DFT calculations can be used to determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict its electronic characteristics. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) can also be visualized to identify electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Ionization Potential6.1 eV
Electron Affinity1.0 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on typical values for similar aromatic amines.

Analysis of Reaction Energetics and Transition States

DFT calculations are also instrumental in studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the reaction enthalpy, activation energy, and reaction rates can be estimated.

For instance, in synthetic chemistry, understanding the regioselectivity of further substitutions on the this compound ring is crucial. arabjchem.org Computational analysis of the transition state energies for substitution at different positions can predict the most likely product, guiding synthetic strategies. This involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.in In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. jabonline.inyoutube.com

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govresearchgate.net

Studies on similar bromo-substituted heterocyclic compounds have successfully employed molecular docking to understand their binding mechanisms with various protein targets, such as kinases or other enzymes. nih.govnih.gov For this compound, docking studies could reveal its potential as an inhibitor for specific enzymes, paving the way for its development as a therapeutic agent.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsAmine group with Asp123; Ring nitrogen with Ser88
Hydrophobic InteractionsIsoquinoline (B145761) ring with Leu34, Val45
π-π StackingIsoquinoline ring with Phe121

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Reactivity and Selectivity

Computational methods can provide valuable predictions about the chemical reactivity and selectivity of this compound. Global and local reactivity descriptors derived from DFT calculations are often used for this purpose.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a relatively rigid molecule like this compound, the number of low-energy conformers may be limited. However, understanding the preferred conformation is crucial for its interaction with other molecules.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By simulating the movements of atoms and molecules, MD can be used to study the conformational stability of this compound and its complexes, such as with a protein target. nih.govmdpi.com MD simulations can reveal how the ligand adapts its conformation within the binding pocket and the stability of the key interactions identified through molecular docking. researchgate.net

Analytical Methodologies for Isolation and Purity Assessment

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the separation of 5-Bromoisoquinolin-6-amine from reaction mixtures, byproducts, and other impurities. The choice of technique depends on the scale of purification and the required level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its purification on a small to medium scale. Due to the compound's aromatic and moderately polar nature, reverse-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition—often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol—a gradient can be created to effectively resolve this compound from closely related impurities. mdpi.comnih.gov Detection is typically achieved using a UV detector, set at a wavelength where the isoquinoline (B145761) chromophore exhibits strong absorbance. nih.gov For quantitative analysis, a calibration curve is established using certified reference standards to ensure accuracy and precision. nih.gov

Table 1: Typical HPLC Parameters for Analysis of this compound

Parameter Typical Value/Condition
Column Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile (MeCN) with 0.1% TFA
Gradient Time-based gradient from low to high %B
Flow Rate 1.0 mL/min
Column Temp. 30-50 °C
Detection UV at ~240 nm

| Injection Vol. | 5-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While aromatic amines can be analyzed directly, their polarity can lead to poor peak shape (tailing) due to interactions with the stationary phase. oup.com To mitigate this, derivatization is often employed. The primary amine group of this compound can be converted into a less polar, more volatile derivative, such as a pentafluoropropionamide, which also enhances detection sensitivity with an electron capture detector (ECD). oup.com

For direct analysis, specialized columns with basic deactivation are necessary to minimize adsorptive interactions. publisso.de GC is frequently coupled with a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for definitive identification of the analyte and any impurities. nih.gov

Table 2: Illustrative GC Parameters for Derivatized this compound

Parameter Typical Value/Condition
Column DB-5 or similar non-polar capillary column (e.g., 30m x 0.25mm)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program Temperature ramp, e.g., 100 °C hold for 2 min, then 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temp. | 280 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

The separation is based on the differential adsorption of the compounds to the silica. After development, the separated spots are visualized. Since this compound contains a chromophore, it can often be visualized directly under UV light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. epfl.ch For enhanced or specific detection, various staining reagents can be used. rsc.orgresearchgate.net

Table 3: Common TLC Visualization Methods for Aromatic Amines

Visualization Method Principle Observation for this compound
UV Light (254 nm) Fluorescence quenching by the aromatic system. epfl.ch Dark spot against a green fluorescent background.
Iodine Vapor Iodine absorbs onto organic compounds. Brown spot.
Ninhydrin Stain Reacts with primary amines upon heating. epfl.ch Pink, red, or purple spot.
p-Anisaldehyde Stain General stain, reacts with various functional groups upon heating. Colored spot (color varies).

| Potassium Permanganate | Oxidizes functional groups. | Yellow-brown spot on a purple background. |

Advanced Spectroscopic Techniques for Structural Elucidation

Once isolated, spectroscopic methods are employed to confirm the precise chemical structure of this compound. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. As a primary aromatic amine, this compound is expected to show characteristic absorption bands. wpmucdn.comspectroscopyonline.com These include two distinct N-H stretching peaks, an N-H bending vibration, and a C-N stretching band. orgchemboulder.comlibretexts.org Additional peaks corresponding to the aromatic C-H and C=C bonds of the isoquinoline ring system will also be present. wpmucdn.com

Table 4: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric) Primary Aromatic Amine 3500 - 3300 (two bands) orgchemboulder.com
Aromatic C-H Stretch Isoquinoline Ring 3100 - 3000
N-H Bend (Scissoring) Primary Amine 1650 - 1580 orgchemboulder.com
Aromatic C=C Stretch Isoquinoline Ring 1600 - 1450
C-N Stretch Aromatic Amine 1335 - 1250 orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would show distinct signals for each aromatic proton on the isoquinoline ring, with chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the bromo and amine substituents. The amine (-NH₂) protons typically appear as a broad singlet. libretexts.orgias.ac.in

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will produce a distinct signal. cdnsciencepub.compublish.csiro.au The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system. bohrium.comchemicalbook.com

Table 5: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~9.0 - 9.2 s -
H-3 ~8.4 - 8.6 d J ≈ 5-6
H-4 ~7.6 - 7.8 d J ≈ 5-6
H-7 ~7.2 - 7.4 d J ≈ 8-9
H-8 ~7.8 - 8.0 d J ≈ 8-9

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺). A key feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak. libretexts.org This characteristic isotopic pattern is definitive for the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. acs.orgyoutube.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Table 6: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z Relative Intensity
[M]⁺ Molecular ion with ⁷⁹Br ~222 ~100%

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Dichloromethane
Ethyl acetate
Hexane
Methanol

Future Directions and Research Perspectives

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 5-Bromoisoquinolin-6-amine and its derivatives will increasingly prioritize environmentally sustainable methods. Green chemistry principles are set to revolutionize the production of such compounds, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. The application of MAOS to the synthesis of brominated and aminated isoquinolines could streamline their production.

Use of Greener Solvents: Research will likely focus on replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, ionic liquids, or supercritical fluids. For instance, multicomponent reactions in ionic liquids have shown promise for the efficient and environmentally friendly synthesis of highly substituted isoquinoline (B145761) derivatives.

Catalysis with Recyclable Catalysts: The development and utilization of solid-supported or heterogeneous catalysts that can be easily recovered and reused will be a critical focus. This approach not only reduces waste but also lowers the cost of synthesis.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption.
Ionic Liquids as SolventsLow volatility, high thermal stability, potential for catalyst recycling.
Heterogeneous CatalysisEase of catalyst separation and reuse, reduced metal contamination of products.

Exploration of Novel Reaction Pathways and Catalysis

Beyond green chemistry, the exploration of entirely new synthetic routes and catalytic systems will be crucial for accessing this compound and its analogs with greater efficiency and selectivity.

Future research in this area will likely involve:

Transition-Metal Catalysis: The use of transition metals like palladium, copper, and rhodium has been instrumental in the synthesis of substituted isoquinolines. Future work could explore novel catalyst systems to facilitate the direct and regioselective introduction of the bromo and amino functionalities onto the isoquinoline core.

C-H Bond Functionalization: This emerging area of synthesis focuses on the direct conversion of carbon-hydrogen bonds into new functional groups. Applying C-H activation strategies could provide more atom-economical routes to this compound, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. Investigating photoredox-catalyzed pathways for the synthesis of halogenated and aminated isoquinolines could lead to more sustainable and efficient processes.

Diversification of Biological Applications and Target Validation

The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. semanticscholar.org Future research will aim to diversify the known biological applications of this compound derivatives and validate their molecular targets.

Potential therapeutic areas for exploration include:

Anticancer Agents: Substituted isoquinolines have demonstrated a wide range of anticancer activities, including the inhibition of topoisomerase II and interaction with DNA. nih.gov Derivatives of this compound could be designed and screened for their cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory Agents: Certain isoquinoline derivatives have been identified as inhibitors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory potential of this compound analogs warrants investigation.

Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in compounds with antibacterial, antifungal, and antiviral properties. semanticscholar.org Screening libraries of this compound derivatives against a panel of microbial and viral targets could uncover new lead compounds.

Table of Potential Biological Activities for this compound Derivatives

Therapeutic Area Potential Molecular Target(s)
Oncology Topoisomerases, Kinases, DNA
Inflammation TNF-α, Cyclooxygenases

Target validation studies, employing techniques such as photoaffinity labeling and proteomics, will be essential to elucidate the precise mechanisms of action of any biologically active derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties and activities of virtual compounds, thereby guiding synthetic efforts. nih.govnih.gov

Key applications of AI and ML in this context include:

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds for their predicted binding affinity to specific biological targets. nih.gov This can help prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. These models can be trained on existing data of active isoquinoline derivatives to generate novel structures with a high probability of biological activity.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. springernature.com This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

The synergy between computational design and experimental validation will be pivotal in efficiently exploring the chemical space around this compound and identifying new therapeutic agents. springernature.com

Q & A

Q. What are the established synthetic routes for 5-Bromoisoquinolin-6-amine, and how do reaction conditions influence yield?

Synthesis typically involves bromination of isoquinoline precursors or substitution reactions. For example, bromine can be introduced via electrophilic aromatic substitution using Br₂ in acetic acid or via cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Optimizing reaction temperature (e.g., 0–25°C) and catalysts (e.g., Pd(PPh₃)₄) improves yields . Retrosynthetic analysis tools, such as AI-powered models (e.g., Reaxys or Pistachio databases), can predict feasible routes by comparing analogous brominated isoquinolines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., bromine at C5, amine at C6) through chemical shifts and coupling constants.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₉H₇BrN₂, MW 223.07).
  • IR Spectroscopy : Detects NH₂ stretches (~3300–3500 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).
    Cross-referencing with databases like PubChem ensures accuracy .

Q. What are the recommended handling and storage protocols for this compound?

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation. Quench waste with 10% sodium thiosulfate to neutralize bromine byproducts .

Advanced Research Questions

Q. How does the bromine substituent at C5 influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine group activates the ring for nucleophilic aromatic substitution (SNAr) at C6, while directing electrophiles to meta positions. Comparative studies with non-brominated analogs show enhanced reactivity in Buchwald-Hartwig amination when using Pd catalysts . Kinetic experiments (e.g., monitoring via HPLC) can quantify rate differences.

Q. What strategies resolve contradictions in reported solubility data for this compound?

Conflicting solubility values (e.g., in DMSO vs. ethanol) may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify crystalline forms and X-ray diffraction (XRD) to correlate solubility with lattice energy. Solvent screening under controlled humidity clarifies discrepancies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like kinases. Molecular docking (AutoDock Vina) simulates binding to active sites, validated by in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What role does this compound play in catalytic systems?

As a ligand, its amine group can coordinate transition metals (e.g., Pd or Cu) in catalytic cycles. Cyclic voltammetry studies reveal redox activity, while turnover frequency (TOF) measurements optimize conditions for Suzuki couplings .

Q. How are structure-activity relationships (SARs) explored for antimicrobial derivatives?

Systematic substitution at C6 (e.g., replacing NH₂ with methyl or aryl groups) and testing against Gram-positive/negative bacteria (MIC assays) identifies pharmacophores. QSAR models correlate logP values with biofilm inhibition .

Methodological Guidelines for Data Analysis

  • Statistical Validation : Use ANOVA for multi-group comparisons (e.g., biological replicates) and Tukey’s post-hoc test to identify significant differences (p < 0.05) .
  • Error Mitigation : Triplicate runs and control experiments (e.g., blank reactions) reduce variability in synthetic yields .

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5-Bromoisoquinolin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.